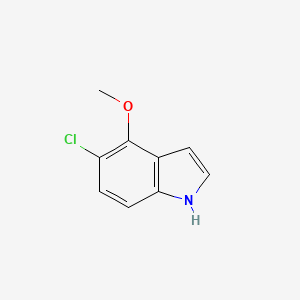
5-Chloro-4-methoxy-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound has a molecular formula of C9H8ClNO and is characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 4th position on the indole ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the Claisen–Schmidt condensation reaction, which involves the reaction of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with various aromatic aldehydes under ultrasound-assisted or solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-methoxy-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic addition: The presence of the methoxy group allows for nucleophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, sodium hydroxide, and phenylsulfonyl chloride . Reaction conditions often involve refluxing in methanol or using dry dichloromethane as a solvent .
Major Products Formed
Major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-Chloro-4-methoxy-1H-indole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects . For example, it can inhibit the expression of apoptosis-associated proteins, thereby exerting protective effects against cellular injury .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Chloro-4-methoxy-1H-indole include:
- 5-Chloro-1H-indole
- 4-Methoxy-1H-indole
- 5-Bromo-4-methoxy-1H-indole
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a chlorine atom and a methoxy group on the indole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H8ClNO |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
5-chloro-4-methoxy-1H-indole |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-6-4-5-11-8(6)3-2-7(9)10/h2-5,11H,1H3 |
Clave InChI |
AZLHAQDLUFRBQV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1C=CN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
![O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)
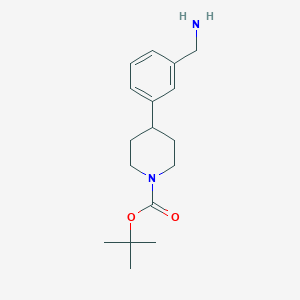
![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
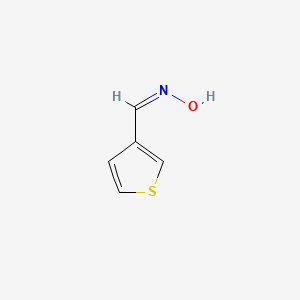
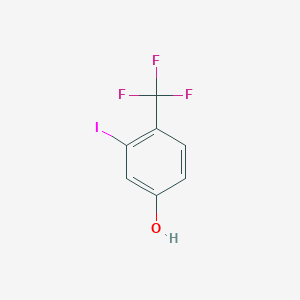
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
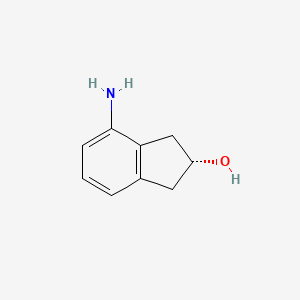
![6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
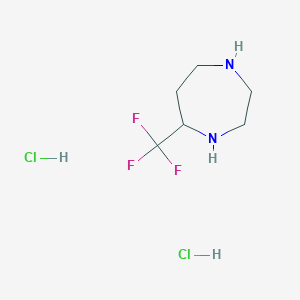
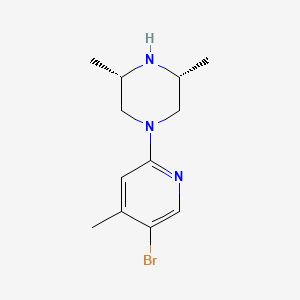
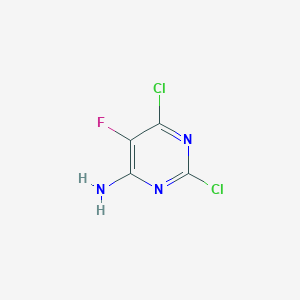
![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)
